molecular formula C18H20N6O2 B12199116 N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine

N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine

Cat. No.: B12199116
M. Wt: 352.4 g/mol
InChI Key: AKPLUDRMASMDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a structurally complex small molecule featuring a thiazole core substituted with a sulfonamide-linked 3,5-dimethylpiperidine moiety, a pyridin-3-ylmethyl group, and an aniline-derived imine. The unique combination of a thiazole ring, dimethylpiperidine sulfonamide, and pyridinylmethyl substituent suggests possible applications in kinase inhibition or antimicrobial activity, though specific biological data remain uncharacterized in publicly available literature.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-pyrrolidin-1-ylpteridin-2-amine

InChI

InChI=1S/C18H20N6O2/c1-25-12-5-6-13(14(11-12)26-2)21-18-22-16-15(19-7-8-20-16)17(23-18)24-9-3-4-10-24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21,22,23)

InChI Key

AKPLUDRMASMDNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pteridine core, followed by the introduction of the 2,4-dimethoxyphenyl group and the pyrrolidinyl group. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Three structurally related compounds are highlighted for comparison:

(Z)-N-(4-(3-(Azepan-1-ylsulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline (): Shares a thiazole core and sulfonamide-linked cyclic amine but substitutes the 3,5-dimethylpiperidine with azepane (a 7-membered ring) and the pyridin-3-ylmethyl group with a 2-methoxyethyl chain.

4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (): Replaces the thiazole with an isoxazole heterocycle and lacks the sulfonamide group.

Functional Group Analysis

  • Sulfonamide Linkers : The target compound’s 3,5-dimethylpiperidine sulfonamide provides rigidity and hydrophobic interactions, whereas the azepane analogue () offers greater flexibility but may reduce binding specificity .
  • Heterocyclic Cores: Thiazole (target compound) vs. Isoxazole’s oxygen increases polarity, possibly improving aqueous solubility but reducing membrane permeability .
  • Substituents : The pyridin-3-ylmethyl group (target compound) enables π-π stacking and hydrogen bonding, whereas the 2-methoxyethyl chain () introduces steric hindrance and ether-mediated solubility .

Data Tables

Parameter Target Compound Azepane Analogue () Isoxazole Analogue ()
Molecular Formula C₃₀H₃₁N₅O₂S₂ (estimated) C₂₅H₃₁N₃O₃S₂ C₂₁H₁₈N₄O
Molecular Weight ~582 g/mol (estimated) 493.66 g/mol 342.40 g/mol
Core Heterocycle Thiazole Thiazole Isoxazole
Sulfonamide Group 3,5-Dimethylpiperidine Azepane Absent
Key Substituent Pyridin-3-ylmethyl 2-Methoxyethyl Pyridin-3-ylmethyl
Synthetic Yield Not reported Not reported 49%

Research Findings

  • Structural Optimization : The target compound’s 3,5-dimethylpiperidine group may enhance metabolic stability over azepane due to reduced ring strain and improved hydrophobic packing .
  • Synthetic Challenges : Introducing the pyridin-3-ylmethyl group requires careful regioselective alkylation, a step that may lower yields compared to simpler substituents like 2-methoxyethyl .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine is a synthetic compound belonging to the pteridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be characterized by the following:

  • Molecular Formula : C17_{17}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 314.39 g/mol
  • Functional Groups : Pteridine core, methoxy groups, and a pyrrolidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pteridine structure allows for the modulation of biochemical pathways, potentially influencing:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory and oxidative stress pathways.
  • Receptor Binding : The presence of the pyrrolidine group may enhance binding affinity to specific receptors, impacting cellular signaling processes.

Antioxidant Properties

Recent studies have indicated that pteridine derivatives exhibit significant antioxidant activity. For instance, derivatives similar to this compound have demonstrated the ability to scavenge free radicals effectively.

CompoundIC50 (µM)Target
Compound A10Lipid peroxidation
Compound B5DPPH radical scavenging
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its structural similarity to other pteridine derivatives known for their immunosuppressive effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines.

Case Studies

  • Study on Inflammatory Models : In a rat model of colitis, compounds structurally related to this compound exhibited a reduction in inflammation markers by up to 41% when administered at a dosage of 0.01 mmol/kg .
  • Cancer Research : A study evaluating pteridine derivatives for their anticancer properties indicated that certain analogs could inhibit tumor growth in xenograft models through modulation of the PI3K/Akt signaling pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.